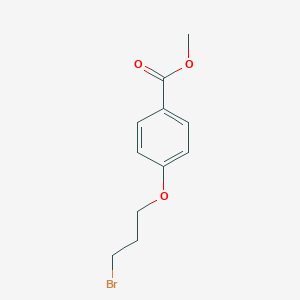

Methyl 4-(3-bromopropoxy)benzoate

Übersicht

Beschreibung

Methyl 4-(3-bromopropoxy)benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a benzoate ester derivative, characterized by the presence of a bromopropoxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(3-bromopropoxy)benzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with 3-bromopropanol . The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-bromopropoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Formation of 4-(3-bromopropoxy)benzyl alcohol.

Oxidation: Formation of 4-(3-bromopropoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-bromopropoxy)benzoate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of methyl 4-(3-bromopropoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromopropoxy group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(3-bromopropoxy)benzoate can be compared with other similar compounds such as:

Methyl 4-(2-bromopropoxy)benzoate: Differing by the position of the bromine atom, which can influence its reactivity and applications.

Methyl 4-(3-chloropropoxy)benzoate: Substitution of bromine with chlorine, affecting the compound’s chemical properties and reactivity.

Methyl 4-(3-iodopropoxy)benzoate:

The uniqueness of this compound lies in its specific reactivity profile and the versatility of the bromopropoxy group in various chemical transformations.

Biologische Aktivität

Methyl 4-(3-bromopropoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse scientific literature.

This compound has the molecular formula C₁₁H₁₃BrO₃. It features a benzoate structure with a bromopropoxy substituent at the para position. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical transformations.

Synthesis Method:

The compound can be synthesized through the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane:

This reaction highlights the versatility of this compound in synthetic organic chemistry, particularly in creating derivatives with potential biological applications .

Biological Activity and Applications

This compound has been investigated for various biological activities, particularly in medicinal chemistry and proteomics. Its structural similarities to other benzoate derivatives suggest potential antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, methyl 4-hydroxybenzoate is known for its antimicrobial properties, which may extend to this compound due to structural similarities .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has been a focus of research. A study on related compounds demonstrated that they could inhibit matrix metalloproteinases (MMPs), which play significant roles in inflammatory responses and tissue remodeling. This compound may share this property, making it a candidate for further exploration in the context of inflammatory diseases such as osteoarthritis .

Case Studies and Research Findings

- Matrix Metalloproteinase Inhibition : In a study examining compounds that inhibit MMPs, researchers found that certain benzoate derivatives significantly reduced MMP13 expression in IL-1β-stimulated cells. This suggests that this compound could have similar effects, warranting further investigation into its mechanism of action .

- Synthesis of Antifolates : this compound has been utilized in the synthesis of antifolate compounds. These compounds are crucial in cancer therapy as they inhibit folic acid metabolism, which is essential for cell proliferation .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Antimicrobial properties |

| Methyl 4-(chloropropoxy)benzoate | C₁₁H₁₃ClO₃ | Chlorine substituent; different reactivity |

| Methyl 4-(bromomethyl)benzoate | C₉H₉BrO₂ | Used in HDAC6 inhibition studies |

The unique brominated structure of this compound may confer distinct reactivity and biological properties compared to its analogs, making it a valuable target for future research .

Eigenschaften

IUPAC Name |

methyl 4-(3-bromopropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAWAAALKEOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395348 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135998-88-8 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.